Molecular Weight and Physicochemical Baseline vs. Common Aza-Spirocyclic Analogs
The target compound's molecular weight (MW = 160.22) and formula (C10H12N2) place it in the low molecular weight, fragment-like space, which is advantageous for fragment-based drug discovery (FBDD) . In comparison, a closely related spiro-piperidine analog, tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-c]pyridine]-1'-carboxylate (CAS 857730-11-1), has a significantly higher MW of 289.38 . The 80% increase in molecular weight can adversely affect ligand efficiency metrics. A spiro-cyclopropane analog (CAS N/A for base form) would have a lower MW but offers a less three-dimensional, rod-like geometry, which is less desirable for achieving novel intellectual property space compared to the more three-dimensional cyclobutane spiro center [1].
| Evidence Dimension | Molecular Weight (Fragment-Likeness) |
|---|---|
| Target Compound Data | MW = 160.22 g/mol |
| Comparator Or Baseline | tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-c]pyridine]-1'-carboxylate (MW = 289.38 g/mol) |
| Quantified Difference | Target compound is ~44% lower in MW (129.16 g/mol difference) |
| Conditions | Calculated based on atomic composition and standard atomic weights; no assay context. |
Why This Matters
Lower molecular weight is a key criterion in fragment-based screening, where larger protecting groups or fused rings can hinder hit identification and subsequent optimization.
- [1] Abell, J. C., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 25(2), 400–404. Discusses the value of cyclobutane-derived spirocycles for 3D topology. View Source
